A Technical Guide to the Chemical Properties of 3-phenylimidazo[1,5-a]pyridine
A Technical Guide to the Chemical Properties of 3-phenylimidazo[1,5-a]pyridine
Introduction: The imidazo[1,5-a]pyridine nucleus is a significant heterocyclic scaffold that has garnered increasing attention in materials science and medicinal chemistry.[1] Its derivatives are noted for their unique chemical versatility, optical behaviors, and diverse biological properties, showing potential in applications ranging from optoelectronic devices to anti-cancer drugs.[1] This technical guide provides a consolidated overview of the core chemical properties, synthesis, reactivity, and known applications of 3-phenylimidazo[1,5-a]pyridine, a key compound within this class, aimed at researchers and professionals in drug development.
Core Chemical and Physical Properties
3-phenylimidazo[1,5-a]pyridine is a stable, crystalline solid at room temperature. Its fundamental properties have been well-characterized and are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀N₂ | [2][3] |
| Molecular Weight | 194.24 g/mol | [2] |
| IUPAC Name | 3-phenylimidazo[1,5-a]pyridine | [3] |
| CAS Number | 35854-46-7 | [2][3] |
| Appearance | Light yellow to yellow to green crystalline powder | [2][4] |
| Melting Point | 108 - 112 °C | [2][4] |
| Boiling Point | 140 °C at 2 mmHg | [2] |
| Solubility | 19.1 µg/mL (at pH 7.4) | [3] |
| SMILES | C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 | [3] |
| InChI | InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H | [3] |
Synthesis and Reactivity
The synthesis of the 3-phenylimidazo[1,5-a]pyridine scaffold can be achieved through several routes, with multi-component reactions being particularly efficient. The molecule exhibits notable reactivity, particularly at the C1 position, allowing for further functionalization.
Synthesis
A prevalent and efficient method for synthesizing the imidazo[1,5-a]pyridine core is a one-pot, three-component condensation reaction. This approach typically involves the reaction of a 2-pyridyl ketone, an aldehyde, and an ammonium salt in an acidic medium.[5] An alternative, though lower-yielding, route involves the cyclocondensation of 2-(aminomethyl)pyridine with α-nitrotoluene.[6]
Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from a reported procedure for a structurally related derivative.[5]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl(pyridin-2-yl)methanone (1.0 eq), benzaldehyde (1.1 eq), and ammonium acetate (5.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.
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Heating: Stir the mixture in an inert atmosphere at 120 °C for approximately 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into cold water.
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Neutralization: Neutralize the aqueous mixture with a liquor ammonia solution, which will cause the product to precipitate.
-
Purification: Filter the crude product and purify it using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Reactivity: C-H Functionalization at C1
3-phenylimidazo[1,5-a]pyridine serves as an excellent substrate for C-H functionalization, particularly at the C1 position. It readily reacts with aldehydes, such as formaldehyde or acetaldehyde, in a metal-free, aerobic environment at room temperature.[7][8] This reaction inserts a methylene or ethylidene bridge between two imidazopyridine units, forming bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane or its derivatives in good yields.[7]
Experimental Protocol: Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane[7]
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Reaction Setup: To 3-phenylimidazo[1,5-a]pyridine (1.0 eq), add an aqueous solution of formaldehyde (37% in water), which serves as both the reagent and solvent.
-
Reaction Execution: Stir the mixture at room temperature overnight. Monitor the reaction for the complete consumption of the starting material by TLC.
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Quenching and Extraction: Quench the reaction with water. Separate the phases and extract the aqueous phase with ethyl acetate (2 x 20 mL).
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Drying and Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the residue by column chromatography on silica gel to obtain the desired bis-adduct.
Spectroscopic Data
| Data Type | Values for Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Reference |
| ¹H NMR | (400 MHz, CDCl₃, δ): 8.15 (d, J = 7.20 Hz, 2H), 7.79–7.76 (m, 4H), 7.54–7.47 (m, 6H), 7.39 (t, J = 7.44 Hz, 2H), 6.59–6.56 (m, 2H), 6.47–6.44 (m, 2H), 4.68 (s, 2H) ppm. | [7] |
| ¹³C NMR | (101 MHz, CDCl₃): δ 136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1 ppm. | [7] |
| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₂₇H₂₁N₄, 401.1766; found, 401.1758. | [7] |
Biological and Pharmacological Profile
The imidazo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, forming the core of various biologically active compounds.[9] Derivatives have been investigated for a range of therapeutic applications, including as anti-cancer and antimicrobial agents.[2][10]
3-phenylimidazo[1,5-a]pyridine itself is primarily utilized as a key building block or scaffold for the synthesis of novel pharmaceuticals.[2] It is a candidate for developing kinase inhibitors and other therapeutic agents due to its ability to interact with biological targets.[2] However, specific quantitative biological data, such as IC₅₀ values against specific cell lines or enzymes, for the unsubstituted 3-phenylimidazo[1,5-a]pyridine are not detailed in the surveyed literature. Similarly, no specific signaling pathways have been elucidated for this parent compound.
Conclusion
3-phenylimidazo[1,5-a]pyridine is a versatile and stable heterocyclic compound with well-defined physical properties and established synthetic routes. Its key point of reactivity at the C1 position allows for straightforward C-H functionalization, making it a valuable platform for building more complex molecules. While the broader imidazo[1,5-a]pyridine class shows significant promise in medicinal chemistry, further research is needed to characterize the specific biological activities and detailed signaling pathway interactions of the parent 3-phenylimidazo[1,5-a]pyridine molecule to fully unlock its therapeutic potential.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Phenylimidazo(1,5-a)pyridine | C13H10N2 | CID 606670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenylimidazo[1,5-a]pyridine | 35854-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
